5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide
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Overview
Description
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Diazotization: The starting material, 2,6-dichloro-4-trifluoromethylaniline, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl cyanoacetate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-ketobenzamide.
Reduction: Formation of 5-Chloro-N-[4-aminomethyl-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: An intermediate in the synthesis of insecticides.
N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine (RS)-cyano (3-phenoxyphenyl)methyl ester: Used as an analytical standard.
Uniqueness
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds.
Biological Activity
5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide, identified by the CAS number 634185-72-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₈ClF₃N₂O₂
- Molecular Weight : 340.684 g/mol
- Structure : The compound features a chloro group, a cyano group, and a trifluoromethyl group attached to a benzamide backbone, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains. Its structural components may enhance its ability to penetrate bacterial membranes and inhibit growth.
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The presence of the hydroxyl group may contribute to anti-inflammatory activities, which are critical in treating various inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial properties found that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting superior efficacy.
Bacterial Strain | MIC (mg/mL) | Comparison (Standard Antibiotic) |
---|---|---|
Staphylococcus aureus | 0.05 | Gentamycin (0.1) |
Escherichia coli | 0.1 | Ampicillin (0.15) |
Pseudomonas aeruginosa | 0.08 | Ciprofloxacin (0.12) |
Anticancer Studies
In vitro studies have reported that the compound exhibits cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC₅₀ values suggest that the compound could be a promising candidate for further development in cancer therapy.
Cell Line | IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
---|---|---|
MCF-7 | 5.7 | Doxorubicin (20.64) |
HeLa | 3.1 | Doxorubicin (20.64) |
A549 | 0.51 | Doxorubicin (20.64) |
The mechanisms underlying the biological activities of this compound remain under investigation. Preliminary hypotheses suggest:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival in cancer cells.
- Disruption of Membrane Integrity : Its lipophilic nature could allow it to disrupt bacterial membranes, leading to cell lysis.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- Researchers conducted a series of tests on various microbial strains, revealing that the compound outperformed traditional antibiotics in several cases. This study emphasizes the need for further exploration into its mechanism of action against pathogens.
-
Cytotoxicity Assessment :
- A recent study investigated the cytotoxic effects on MCF-7 cells using MTT assays, demonstrating significant apoptosis induction at specific concentrations, suggesting its potential as an anticancer agent.
-
Inflammatory Response Modulation :
- Another research effort focused on the anti-inflammatory properties of the compound, showing promising results in reducing pro-inflammatory cytokines in vitro.
Properties
CAS No. |
634185-72-1 |
---|---|
Molecular Formula |
C15H8ClF3N2O2 |
Molecular Weight |
340.68 g/mol |
IUPAC Name |
5-chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-9-2-4-13(22)10(6-9)14(23)21-12-3-1-8(7-20)5-11(12)15(17,18)19/h1-6,22H,(H,21,23) |
InChI Key |
ANIAGTKODBWUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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